Lipophilicity (LogP) Comparison: 2-(2-Bromo-5-fluorobenzyl)pyrrolidine vs. 1-Substituted Regioisomer (CAS 1704065-17-7)
The 2-substituted pyrrolidine regioisomer exhibits higher calculated lipophilicity compared to its 1-substituted analog bearing identical 2-bromo-5-fluorobenzyl substitution. 2-(2-Bromo-5-fluorobenzyl)pyrrolidine has a computed LogP of 2.88 (ChemScene) to 3.20 (Fluorochem) , while the 1-substituted regioisomer 1-(2-bromo-5-fluorobenzyl)pyrrolidine (CAS 1704065-17-7) yields a cLogP value of 1.18 . The approximately 1.7–2.0 log unit difference corresponds to a roughly 50- to 100-fold difference in octanol-water partition coefficient, indicating substantially higher lipophilicity for the 2-substituted variant.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP/cLogP) |
|---|---|
| Target Compound Data | LogP = 2.88 (Chemscene) to 3.20 (Fluorochem) |
| Comparator Or Baseline | 1-(2-Bromo-5-fluorobenzyl)pyrrolidine (CAS 1704065-17-7): cLogP = 1.18 (ChemExper) |
| Quantified Difference | ΔLogP ≈ +1.7 to +2.0 (target minus comparator) |
| Conditions | Computed values from vendor databases; different computational methods used across sources |
Why This Matters
Higher lipophilicity may favor CNS penetration for neuroscience targets but may also increase hERG binding risk; the 1-substituted regioisomer, with lower LogP, may be preferred for peripheral target programs where CNS exclusion is desired.
